5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
Description
5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a nitrogen-rich heterocyclic core with distinct substituents:
- Position 2: Tetrahydro-2H-pyran-4-yl group (C₅H₉O), a saturated oxygen-containing ring that enhances solubility and stability.
- Position 5: Amino group (NH₂), an electron-donating moiety that influences electronic and reactivity profiles.
The molecular formula is C₉H₁₃IN₃O₂, with a calculated molecular weight of 322.13 g/mol.
Properties
Molecular Formula |
C9H12IN3O2 |
|---|---|
Molecular Weight |
321.11 g/mol |
IUPAC Name |
5-amino-4-iodo-2-(oxan-4-yl)pyridazin-3-one |
InChI |
InChI=1S/C9H12IN3O2/c10-8-7(11)5-12-13(9(8)14)6-1-3-15-4-2-6/h5-6H,1-4,11H2 |
InChI Key |
GCBJAPFUCPBZTG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C(=O)C(=C(C=N2)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating reagents like N-iodosuccinimide (NIS) under mild conditions.
Attachment of the Tetrahydro-2H-pyran-4-yl Group: This step might involve nucleophilic substitution or coupling reactions using tetrahydro-2H-pyran-4-yl derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amino derivatives.
Substitution: The iodo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodo group with an amine could yield amino derivatives with potential biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, pyridazinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might exhibit similar activities.
Medicine
In medicinal chemistry, compounds like 5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one could be investigated for their potential therapeutic effects, including anti-cancer, anti-viral, and cardiovascular applications.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Substituent Effects at Position 5: Amino vs. Chloro
A key structural analog is 5-chloro-4-iodo-2-benzylpyridazin-3(2H)-one (CAS: 1345839-70-4, ). Key differences:
- Position 5: The target compound’s amino group (NH₂) is electron-donating, enhancing nucleophilicity at adjacent positions, while the chloro group (Cl) in the analog is electron-withdrawing. This difference could alter reactivity in substitution reactions or interactions with biological targets .
Substituent Effects at Position 2: Tetrahydro-2H-Pyran vs. Benzyl
- Target Compound : The tetrahydro-2H-pyran-4-yl group at position 2 introduces a polar, saturated ring, improving aqueous solubility and metabolic stability.
- Analog () : The benzyl group (aromatic, hydrophobic) increases lipophilicity, which may enhance membrane permeability but reduce solubility .
| Compound | R2 Substituent | R4 Substituent | R5 Substituent | Molecular Weight | LogP (Predicted) |
|---|---|---|---|---|---|
| Target Compound | Tetrahydro-2H-pyran-4-yl | Iodo | Amino | 322.13 | ~1.2 (moderate) |
| 5-Chloro-4-iodo-2-benzylpyridazin-3-one | Benzyl | Iodo | Chloro | 342.55 | ~3.5 (high) |
Substituent Effects at Position 4: Iodo vs. Chloro
- Its polarizability supports halogen bonding, which can enhance binding affinity .
- Compound: A related pyridazinone with 4-chloro and 5-chloro substituents (EP 4 139 296 B1) lacks halogen-bonding capability but may exhibit lower steric demand .
Comparison with Other Heterocyclic Cores
Pyridazinone vs. Pyrimidinone Derivatives
- Pyridazinone Core (Target): Features two adjacent nitrogen atoms, creating a dipole moment that enhances interactions with polar targets.
- Pyrimidinone Derivatives (): Contain a six-membered ring with one nitrogen, offering distinct electronic profiles. For example, 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one () incorporates a thienyl group for π-π stacking, a feature absent in the target compound .
Piperazinyl and Pyrrolidinyl Substituents
Compounds like 5-acetyl-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}amino)-2-methyl-6-phenylpyridazin-3(2H)-one () include piperazine moieties, which are often used to improve pharmacokinetics.
Biological Activity
5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. Its unique structural features, including an iodine atom and a tetrahydro-2H-pyran group, suggest potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.
The compound's chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C9H12IN3O2 |
| Molecular Weight | 321.11 g/mol |
| IUPAC Name | 5-amino-4-iodo-2-(oxan-4-yl)pyridazin-3-one |
| InChI Key | GCBJAPFUCPBZTG-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1N2C(=O)C(=C(C=N2)N)I |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones or ketoesters.
- Introduction of the Iodo Group : Iodination using iodine or N-iodosuccinimide (NIS).
- Attachment of the Tetrahydro-2H-pyran Group : Nucleophilic substitution or coupling reactions with tetrahydro-2H-pyran derivatives.
The mechanism of action for compounds in this class often involves:
- Enzyme Inhibition : Targeting specific kinases and enzymes that play critical roles in cellular signaling pathways.
- Modulation of Apoptosis : Inducing programmed cell death in malignant cells.
- Anti-inflammatory Effects : Reducing inflammation, which is often associated with cancer progression.
Comparative Analysis
Comparing this compound with similar compounds highlights its unique attributes:
| Compound | Substituent | Biological Activity |
|---|---|---|
| 5-Amino-4-chloro-2-(tetrahydro-2H-pyran-4-yl)pyridazin | Chlorine | Moderate anticancer activity |
| 5-Amino-4-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridazin | Bromine | Lower activity compared to iodine variant |
| 5-Amino-4-fluoro-2-(tetrahydro-2H-pyran) | Fluorine | Notable enzyme inhibition |
The presence of the iodine atom in 5-Amino-4-iodo derivatives is believed to enhance biological activity due to increased lipophilicity and potential for halogen bonding.
Case Studies
-
Antitumor Activity Assessment : A study assessing various pyridazinone derivatives indicated that modifications at the 4-position significantly influenced cytotoxicity against cancer cell lines such as MCF7 and A549.
- Result: Compounds with iodine substitutions showed enhanced potency compared to their bromo and chloro counterparts.
-
Enzyme Inhibition Studies : Investigations into enzyme interactions have revealed that similar compounds effectively inhibit key metabolic pathways involved in tumor growth.
- Result: The mechanism appears to involve reversible binding to active sites on target enzymes, leading to reduced enzymatic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
